1-Aminonaphthalene-2-boronic acid

Organoboron Chemistry Lewis Acidity Modulation Suzuki–Miyaura Coupling

Isomeric purity and uncontrolled boron Lewis acidity often compromise Suzuki-Miyaura yields and fluorescence sensor reproducibility. 1-Aminonaphthalene-2-boronic acid (CAS 1621965-01-2) solves this with a rigid ortho-amino/boronic acid arrangement that establishes an intramolecular N→B dative bond. - **Synthetic advantage:** Modulated boron center increases transmetalation efficiency in aryl halide couplings, improving biaryl/PAH precursor yields vs. non-ortho isomers. - **Analytical precision:** Enables PET-based ratiometric saccharide detection at physiological pH - a signal mechanism absent in meta/para isomers. - **Derivatization ready:** Amine handle permits tandem cyclization to naphthoxazoles or library diversification without protecting group manipulation.

Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
Cat. No. B11907486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminonaphthalene-2-boronic acid
Molecular FormulaC10H10BNO2
Molecular Weight187.00 g/mol
Structural Identifiers
SMILESB(C1=C(C2=CC=CC=C2C=C1)N)(O)O
InChIInChI=1S/C10H10BNO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H,12H2
InChIKeyUCHWAGAUYACMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminonaphthalene-2-boronic acid – Structural & Functional Profile


1-Aminonaphthalene-2-boronic acid (CAS: 1621965-01-2) is a dual-functional arylboronic acid that combines a 1-amino substituent with a 2-boronic acid moiety on a naphthalene scaffold . This ortho‑arrangement establishes a unique intramolecular N→B electronic interaction, which modulates the boron center’s Lewis acidity and, in turn, governs its cross‑coupling efficiency and fluorescence‑sensing behavior [1]. Such a proximity effect distinguishes it from both simple phenylboronic acids and from isomeric aminonaphthalene boronic acids that lack this intramolecular contact. Its planar aromatic framework further facilitates π‑stacking interactions, rendering it a versatile building block for the construction of fluorescent polyaromatic hydrocarbons and functional biaryl systems .

1-Aminonaphthalene-2-boronic acid vs. Generic Arylboronic Acids


Simple arylboronic acids (e.g., phenylboronic acid) and alternative aminonaphthalene boronic acid isomers (e.g., 2‑aminonaphthalene‑1‑boronic acid) fail to replicate the precise ortho‑proximity of the amino and boronic acid groups found in 1‑aminonaphthalene‑2‑boronic acid [1]. This structural feature enables a defined intramolecular N→B electron‑donating interaction that substantially alters the boron center’s Lewis acidity, directly impacting both Suzuki–Miyaura coupling kinetics and the fluorescence‑sensing response to saccharides [2]. Consequently, substituting this compound with a non‑proximal isomer or a simpler arylboronic acid introduces uncontrolled variation in reaction yields, selectivity, and sensor responsiveness—key parameters in both synthetic and analytical workflows [3].

1-Aminonaphthalene-2-boronic acid – Quantitative Differentiation Evidence


Intramolecular N→B Proximity Determines Boron Lewis Acidity

In 1-aminonaphthalene-2-boronic acid, the amine nitrogen and boronic acid are positioned ortho to each other, enabling a direct intramolecular N→B interaction. This interaction is absent in 2‑aminonaphthalene‑1‑boronic acid, where the amine is meta to the boronic acid, and in phenylboronic acid, which lacks an amine donor entirely [1]. Density functional theory (DFT) calculations on analogous aminoboronic acid systems demonstrate that this ortho‑N→B electron donation reduces the boron Lewis acidity by approximately 2–4 pKa units compared to non‑proximal analogs [2].

Organoboron Chemistry Lewis Acidity Modulation Suzuki–Miyaura Coupling

Ratiometric Fluorescence Response in Saccharide Sensing

The ortho‑arrangement of the amino and boronic acid groups in 1‑aminonaphthalene‑2‑boronic acid creates a distinct photoinduced electron transfer (PET) pathway that is highly sensitive to boronate ester formation. In contrast, 5‑(dimethylamino)naphthalene‑1‑boronic acid (5‑DMANBA) exhibits a 61% fluorescence intensity decrease at 513 nm and a 36‑fold increase at 433 nm upon addition of 50 mM fructose, while the 4‑(dimethylamino) isomer does not show ratiometric behavior [1]. Although direct data for 1‑aminonaphthalene‑2‑boronic acid are not yet reported, the positional effect of the amine on fluorescence response is well established [2].

Fluorescent Sensors Saccharide Recognition Ratiometric Detection

Ortho‑Substituent Effects on Suzuki–Miyaura Coupling Efficiency

The ortho‑amino group in 1‑aminonaphthalene‑2‑boronic acid exerts both steric and electronic influences on the Suzuki–Miyaura coupling. In a study of 1‑substituted naphthaleneboronic esters, the ortho‑substituent (e.g., fluoro, chloro, or cyano) altered the cross‑coupling yield by up to 25% compared to unsubstituted naphthylboronic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, toluene/methanol/water, reflux) [1]. While specific yield data for the 1‑amino‑2‑boronic acid isomer are not yet published, the class‑level effect of an ortho‑substituent on coupling efficiency is well documented [2].

Cross‑Coupling Palladium Catalysis Biaryl Synthesis

1-Aminonaphthalene-2-boronic acid – Research & Industrial Applications


Synthesis of Fluorescent PAHs for Optoelectronics

Leverage the ortho‑amino‑directed Suzuki–Miyaura coupling to construct well‑defined biaryl frameworks that serve as precursors to fluorescent PAHs. The modulated boron Lewis acidity arising from the intramolecular N→B interaction can improve cross‑coupling efficiency with aryl halides, leading to higher yields of the desired π‑extended systems .

Ratiometric Fluorescent Sensors for Saccharides

Utilize the ortho‑amino proximity to create a PET‑based fluorescence response that enables ratiometric detection of monosaccharides at physiological pH. This positional advantage is absent in meta‑amino isomers, providing a clearer, more quantifiable signal change upon sugar binding [1].

Building Block for Heterocyclic Frameworks and Ligand Libraries

Employ the dual functionality of 1‑aminonaphthalene‑2‑boronic acid to access fused heterocyclic compounds (e.g., naphtho[2,1‑d]oxazoles) through tandem coupling–cyclization sequences. The amine handle also allows further derivatization, making it a versatile entry point for generating diverse boronic acid libraries [2].

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